

# Application Notes and Protocols for GSK3735967 in Methylation Assays

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## Compound of Interest

Compound Name: GSK3735967

Cat. No.: B12392862

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## Introduction

**GSK3735967**, also known as GSK-LSD1, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).<sup>[1][2][3]</sup> LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).<sup>[4][5]</sup> By inhibiting LSD1, **GSK3735967** leads to an increase in global H3K4 and H3K9 methylation levels, thereby modulating gene expression.<sup>[6]</sup> These application notes provide detailed protocols for utilizing **GSK3735967** in various methylation assays to study its effects on histone methylation and cellular processes.

## Data Presentation

### Quantitative Data Summary

The following tables summarize the inhibitory activity of **GSK3735967** and its effects on cell proliferation.

Table 1: In Vitro Inhibitory Activity of **GSK3735967** against LSD1

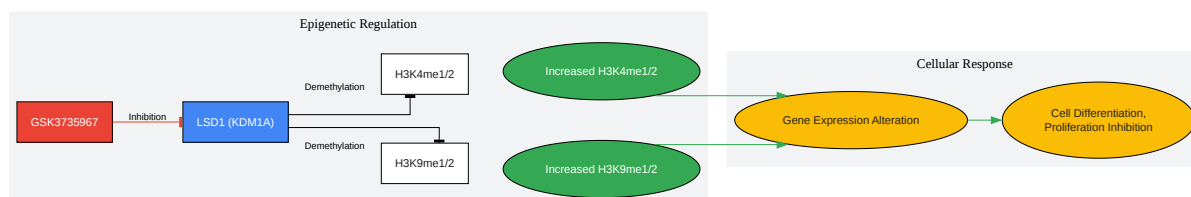
Assay Type	IC50 (nM)	Selectivity	Reference
Cell-free LSD1 enzyme assay	16	>1000-fold vs. LSD2, MAO-A, MAO-B	[1][2][3]

Table 2: Cell-Based Activity of **GSK3735967** (GSK2879552)

Cell Line Type	Assay	Endpoint	Value (nM)	Reference
Acute Myeloid Leukemia (AML) cell lines (average of 20)	Cell Proliferation (10 days)	EC50	137 ± 30	[4]
MOLM-13 (AML)	BrdU Incorporation (6 days)	EC50	1.9 ± 0.9	[4]
SKM-1 (AML)	Superoxide Production (7 days)	EC50	222 ± 103	[4]
Various Cancer Cell Lines	Gene Expression Changes	Average EC50	< 5	[3][7]
Various Cancer Cell Lines	Cell Proliferation	Average EC50	< 5	[3][7]
Kasumi-1 (AML)	Growth Inhibition (12 days)	GI50	20	[8]
MV4-11 (AML)	Cell Proliferation	EC50	23	[8]

## Signaling Pathway

The diagram below illustrates the mechanism of action of **GSK3735967**. By irreversibly inhibiting LSD1, it prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2. This leads to an accumulation of these histone marks, which in turn alters chromatin structure and gene expression, ultimately affecting cellular processes like differentiation and proliferation.



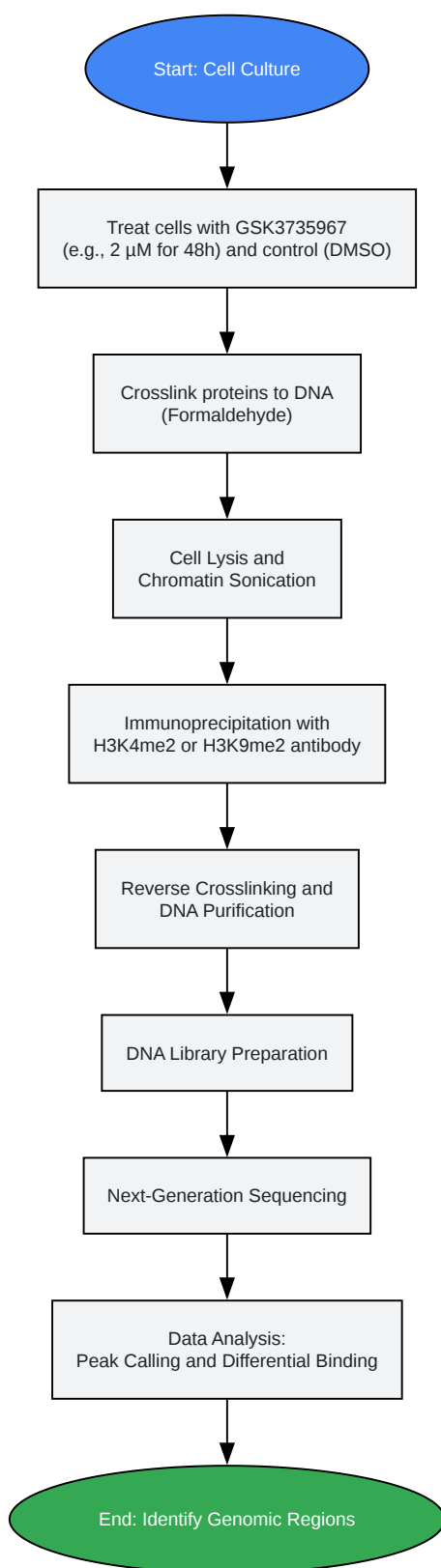
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Mechanism of **GSK3735967** action on histone methylation.

## Experimental Protocols

### Experimental Workflow: ChIP-seq Analysis

The following diagram outlines the major steps for performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to identify the genomic regions with altered histone methylation upon treatment with **GSK3735967**.



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Workflow for ChIP-seq analysis of histone methylation.

## Protocol 1: Western Blot for Global Histone Methylation

This protocol is designed to assess the global changes in H3K4 and H3K9 methylation levels in cells treated with **GSK3735967**.

Materials:

- **GSK3735967** (GSK-LSD1)
- Cell culture medium and supplements
- Tissue culture plates
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, and anti-Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding and Treatment:
  - Seed cells at an appropriate density in tissue culture plates and allow them to adhere overnight.

- Prepare a stock solution of **GSK3735967** in DMSO.
- Treat cells with the desired concentration of **GSK3735967** (e.g., 1-2  $\mu$ M) or DMSO as a vehicle control. A typical treatment duration is 48-72 hours.[6] For longer treatments, refresh the media with the inhibitor daily.[6]
- Cell Lysis and Protein Quantification:
  - After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
  - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
  - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
  - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K9me2, and total Histone H3 overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and develop with a chemiluminescent substrate.
  - Image the blot and quantify the band intensities. Normalize the histone modification signals to the total Histone H3 signal.

## Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol provides a framework for performing ChIP to analyze the enrichment of specific histone methylation marks at particular genomic loci after **GSK3735967** treatment.

Materials:

- **GSK3735967** (GSK-LSD1)
- Cell culture medium and supplements
- Formaldehyde (37%)
- Glycine
- Cell lysis and nuclear lysis buffers
- Sonication equipment
- ChIP-grade primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, and IgG control)
- Protein A/G magnetic beads
- ChIP wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- qPCR primers for target and control genomic regions

Procedure:

- Cell Treatment and Crosslinking:
  - Treat cells with **GSK3735967** (e.g., 2  $\mu$ M for 48 hours) or DMSO as described in Protocol 1.<sup>[6]</sup>

- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
- Chromatin Preparation:
  - Wash and harvest the cells.
  - Lyse the cells to release the nuclei.
  - Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
- Immunoprecipitation:
  - Pre-clear the chromatin with protein A/G beads.
  - Incubate the chromatin overnight at 4°C with the primary antibody of interest (or IgG control).
  - Add protein A/G beads to capture the antibody-chromatin complexes.
  - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Crosslinking:
  - Elute the chromatin from the beads.
  - Reverse the crosslinks by incubating at 65°C overnight with NaCl.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
  - Purify the DNA using phenol:chloroform extraction and ethanol precipitation.



- Analyze the enrichment of target genomic regions by qPCR using specific primers. Calculate the enrichment relative to the input and IgG controls. For genome-wide analysis, proceed to library preparation for ChIP-seq.

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